Cas no 65195-58-6 ((2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-)
![(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- structure](https://de.kuujia.com/scimg/cas/65195-58-6x500.png)
65195-58-6 structure
Produktname:(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-
(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-
- LogP
- LMPK04000018
- DTXSID601317359
- SCHEMBL2170085
- Q27110136
- CHEBI:29543
- 65195-58-6
- Avermectin B2b
- (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Antibiotic C 076B(sub 2b)
- Antibiotic C 076B2b
- Avermectin Ala, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-23-hydroxy-25-(1-methylethyl)-, (23S)-
-
- Inchi: InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11+,25-14+,30-13+/t24-,27-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1
- InChI-Schlüssel: ZPAKHHSWIYDSBJ-YAGODIQJSA-N
- Lächelt: CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O
Berechnete Eigenschaften
- Genaue Masse: 876.487
- Monoisotopenmasse: 876.487
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 62
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1700
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 19
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 190A^2
- XLogP3: 2.8
Experimentelle Eigenschaften
- Dichte: 1.27
- Siedepunkt: 960.4°C at 760 mmHg
- Flammpunkt: 275.1°C
- Brechungsindex: 1.573
(2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine- Verwandte Literatur
-
H. G. Davies,R. H. Green Nat. Prod. Rep. 1986 3 87
-
2. Structure determination of LL-F28249α, β, γ, and λ, potent antiparasitic macrolides from Streptomyces cyaneogriseus ssp. noncyanogenusGuy T. Carter,Jeanne A. Nietsche,Donald B. Borders J. Chem. Soc. Chem. Commun. 1987 402
-
Bernard J. Rawlings Nat. Prod. Rep. 1997 14 523
-
4. The chemistry of spiroacetals. Enantiospecific synthesis of the spiroacetal units of avermectins B1b and B2bRaymond Baker,Christopher J. Swain,John C. Head J. Chem. Soc. Chem. Commun. 1985 309
-
5. Index pages
65195-58-6 ((2aZ,4Z,5'S,6S,6'R,7S,8Z,11R,13R,15S,17aR,20R,20aR,20bS)-4',20,20b-trihydroxy-5',6,8,19-tetramethyl-6'-(1-methylethyl)-17-oxo-3',4',5',6,6',10,11,14,15,17,17a,20,20a,20b-tetradecahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-) Verwandte Produkte
- 528522-91-0(4-2-(cyanomethyl)-1,3-thiazol-4-ylbenzonitrile)
- 698353-43-4(Bicyclo[2.2.1]heptane-2,5-diamine, (1R,2R,4R,5R)- (9CI))
- 1249817-53-5(4-(2,2-Dimethylpropyl)-5-ethyl-4h-1,2,4-triazole-3-thiol)
- 2172175-42-5(4-(4-ethoxyphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 51747-43-4(2-(4-chlorophenyl)prop-2-enoic acid)
- 2648928-56-5((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)
- 58228-89-0(3-(4-Cyanophenoxy)propionic acid)
- 258332-56-8(2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid)
- 1261738-61-7(5-Chloro-3-iodo-2-(3-(trifluoromethyl)phenyl)pyridine)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
